Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

Description

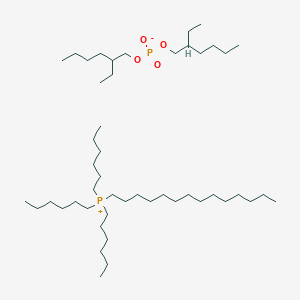

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate ([P₆₆₆₁₄][DEHP]) is a phosphonium-based ionic liquid (IL) synthesized via a metathesis reaction between trihexyltetradecylphosphonium chloride and bis(2-ethylhexyl) phosphate in a 1:1 molar ratio . The cation, trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺), features three hexyl chains and one tetradecyl chain, while the anion, bis(2-ethylhexyl) phosphate ([DEHP]⁻), contains branched alkyl groups. This structure confers high hydrophobicity and thermal stability, making it suitable for non-polar lubricant applications .

Key applications include:

- Lubricant Additives: Reduces wear rates by up to three orders of magnitude in polyalphaolefin (PAO) base oils by forming protective tribofilms .

- Biocomposite Protection: Inhibits mold growth in polyethylene biocomposites under high humidity .

- Catalyst Compatibility: Exhibits lower three-way catalyst (TWC) poisoning compared to zinc dialkyldithiophosphate (ZDDP) .

Properties

IUPAC Name |

bis(2-ethylhexyl) phosphate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C16H35O4P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h5-32H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVCSEMGQQNNFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H102O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Catalysis

Phosphorus oxychloride is combined with 2-ethylhexanol in a molar ratio of 1:1.5–2.5. A ternary catalyst system—comprising aluminum chloride (AlCl₃), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate (NH₄VO₃)—is introduced to enhance reaction efficiency. The catalyst concentrations are critical:

-

AlCl₃ : 0.1–5% by mass of POCl₃

-

1-ethyl-3-methylimidazole fluoroform sulphonate : 0.1–0.5% by mass of AlCl₃

-

NH₄VO₃ : 0.01–0.05% by mass of AlCl₃

This composite catalyst improves Lewis acidity, accelerating the phosphorylation reaction while minimizing side products.

Temperature and Process Control

The reaction proceeds in two phases:

-

Low-temperature phase (0–25°C) : POCl₃ and 2-ethylhexanol are mixed dropwise over 0.5–1.5 hours, followed by stirring for 1–3 hours. HCl gas, a byproduct, is continuously removed via vacuum to shift equilibrium toward product formation.

-

High-temperature phase (40–70°C) : The mixture is heated for 1–4 hours to complete esterification.

Neutralization with a 20–60% NaOH solution (2–5% by mass of POCl₃) ensures product stability, followed by washing, filtration, and distillation to isolate bis(2-ethylhexyl)phosphate.

Yield Optimization

Experimental data from the patent demonstrate the impact of stoichiometry and catalyst composition on yield (Table 1):

| Example | POCl₃:2-Ethylhexanol (mol/mol) | Catalyst (AlCl₃-based) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| M-1 | 1:1.7 | 2% | 60 | 94.5 |

| M-2 | 1:1.27 | 0.1% | 40 | 89.2 |

| M-3 | 1:2.12 | 5% | 70 | 92.8 |

Key findings :

-

Excess 2-ethylhexanol (molar ratio >1:2) reduces yield due to side reactions.

-

Catalyst loads above 2% provide diminishing returns.

The trihexyltetradecylphosphonium cation is typically prepared via quaternization of trihexylphosphine with 1-chlorotetradecane. While detailed protocols are not explicitly provided in the cited sources, established methodologies from phosphonium ionic liquid synthesis apply:

Quaternization Reaction

Trihexylphosphine (P(C₆H₁₃)₃) reacts with 1-chlorotetradecane (C₁₄H₂₉Cl) in a stoichiometric ratio of 1:1 under inert atmosphere:

The reaction is exothermic and requires temperature control (80–120°C) over 12–24 hours. Solvents such as toluene or dichloromethane may be used to facilitate mixing.

Purification

The resultant trihexyltetradecylphosphonium chloride is purified via:

-

Washing : Sequential water and organic solvent washes to remove unreacted precursors.

-

Crystallization : Cooling the reaction mixture to precipitate the product.

-

Drying : Under vacuum to eliminate residual solvents.

Metathesis to Form Trihexyltetradecylphosphonium Bis(2-ethylhexyl)phosphate

The final step involves anion exchange between trihexyltetradecylphosphonium chloride and bis(2-ethylhexyl)phosphate. This is achieved through a metathesis reaction in a polar aprotic solvent (e.g., acetonitrile):

Reaction Protocol

-

Ion exchange :

Sodium bis(2-ethylhexyl)phosphate (Na[DEHP]) is added to a solution of trihexyltetradecylphosphonium chloride. The mixture is stirred at room temperature for 6–12 hours.

-

Separation : NaCl precipitates and is removed via filtration.

-

Solvent evaporation : The ionic liquid is isolated by evaporating the solvent under reduced pressure.

Purity Enhancement

Post-synthesis treatments include:

-

Liquid-liquid extraction : To residual chloride ions using deionized water.

-

Drying : Over molecular sieves or under high vacuum (<0.1 mbar) for 24–48 hours.

Analytical Characterization

Critical quality control measures for the final product include:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm cation-anion integration and purity.

-

Thermogravimetric Analysis (TGA) : Assesses thermal stability, typically exceeding 300°C.

-

Ion Chromatography : Verifies chloride content (<50 ppm).

Industrial Scalability and Challenges

Chemical Reactions Analysis

Thermal Decomposition

Under elevated temperatures, [P6,6,6,14][DEHP] undergoes decomposition, producing corrosive gases such as carbon dioxide (CO₂), carbon monoxide (CO), and nitrous oxides (NOₓ). This behavior highlights its stability limitations under extreme thermal conditions .

Reactivity with Oxidizing Agents and Bases

The compound is advised to avoid contact with strong oxidizers and bases due to potential reactivity risks. While specific reaction mechanisms are not fully characterized in the provided sources, the precautionary measures suggest possible interactions with these agents, which may alter its structural integrity or trigger decomposition .

Structural Morphology Under Pressure

Atomic force microscopy (AFM) studies reveal that [P6,6,6,14][DEHP] undergoes pressure-induced structural transitions, forming a lubricious, solid-like interfacial layer under applied pressures up to 5.5 GPa. This transition enhances its tribological performance, with friction reduction observed at elevated pressures and temperatures .

| Parameter | Value |

|---|---|

| Maximum Pressure | 5.5 ± 0.3 GPa |

| Friction Reduction | Significant |

| Structural Change | Lubricious layer growth |

Extractive Desulfurization

[P6,6,6,14][DEHP] has been applied as a solvent in extractive desulfurization (EDS) of crude oil and liquid fuels. Studies demonstrate sulfur removal efficiencies of up to 63% for dibenzothiophene (DBT)-based model fuels and 57% for Iranian crude oil under optimized conditions (1:1 IL/fuel ratio, 35°C, 30 min) .

| Condition | Sulfur Removal (%) |

|---|---|

| DBT Model Fuel | 63 |

| Iranian Crude Oil | 57 |

Dielectric Relaxation and Structural Dynamics

Research on dielectric properties of [P6,6,6,14][DEHP] reveals intramolecular relaxation modes linked to alkyl chain rotations, with activation energies of 24.4–33.9 kJ/mol. These findings suggest that the compound’s structural flexibility influences its dynamic behavior, though no direct chemical reactions are implicated .

Mechanistic Insights

The compound’s ability to form well-ordered layers of polar and apolar regions enables its lubricious properties under pressure. This structural organization is critical for applications in tribology and biological systems, where interfacial layering reduces friction and wear .

Comparison with Similar Compounds

Relative to phosphonium-based ionic liquids like [P6,6,6,14][BTMPP], [P6,6,6,14][DEHP] demonstrates distinct structural transitions under pressure, influenced by the steric hindrance of its anion. These differences highlight the role of anion design in tailoring properties for specific applications .

Future Research Directions

Further studies are needed to explore the compound’s reactivity under controlled oxidative or basic conditions and its interactions with biological systems. Additionally, optimizing its performance in extractive desulfurization and tribological applications remains a key focus.

Scientific Research Applications

Lubricants

THP-DEHP is widely used as a lubricant additive due to its ability to form a lubricious, solid-like interfacial layer under pressure. This property is attributed to the well-ordered layering of polar groups separated by apolar tails, which enhances its performance in reducing friction and wear in mechanical systems .

Case Study:

- A study demonstrated that THP-DEHP could be blended with polyalphaolefin (PAO) to create a lubricant that maintains stability under high pressures, showcasing its effectiveness in extreme conditions .

Surfactants

In addition to its role as a lubricant, THP-DEHP acts as a surfactant. Its ability to reduce surface tension makes it valuable in formulations requiring emulsification or dispersion of materials .

Application Example:

- THP-DEHP has been utilized in the formulation of bioderived lubricants, enhancing their performance while promoting sustainability .

Catalysis

THP-DEHP serves as a solvent in various catalytic reactions. Its ionic nature allows it to stabilize reactive intermediates, facilitating chemical transformations in organic synthesis .

Research Insight:

- In a recent study, THP-DEHP was evaluated for its effectiveness in catalyzing reactions involving carbon dioxide conversion, demonstrating potential for applications in green chemistry .

Bio-compatible Materials

The compound's biocompatibility opens avenues for its use in developing materials for biomedical applications. Its ionic liquid properties allow for the creation of materials that can interact favorably with biological systems .

Mechanism of Action

The mechanism of action of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate involves its ability to form well-ordered layers of polar groups separated by apolar tails. This structural organization allows it to act as a lubricious, solid-like interfacial layer under pressure . The molecular targets and pathways involved in its action depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Tribological Performance

Anti-Wear Efficiency :

- [P₆₆₆₁₄][DEHP] reduces wear rates by ~1,000× in PAO8, outperforming ZDDP and phosphinate-based ILs (e.g., P-IL1) .

- Trioctylmethylammonium dibutylphosphate shows 40% lower wear volume than P-IL1 in standardized tests .

- Phosphonium carboxylates (e.g., tetraoctyl phosphonium carboxylate) increase wear due to poor tribofilm adhesion .

- Miscibility in Non-Polar Oils: Both [P₆₆₆₁₄][DEHP] and P-IL1 exhibit full miscibility in PAO/mineral oils due to long alkyl chains and strong ion association . Shorter-chain ILs (e.g., trihexyltetradecylphosphonium chloride) require polar base oils for solubility .

Thermal and Chemical Stability

- [P₆₆₆₁₄][DEHP] maintains stability up to 250°C, attributed to the bulky anion’s resistance to decomposition .

- Dielectric studies under high pressure (1.5 GPa) reveal distinct ion dynamics: [P₆₆₆₁₄][DEHP] shows pressure-induced structural ordering, while [P₆₆₆₁₄][BTMPP] (bis(2,4,4-trimethylpentyl) phosphinate) exhibits weaker intermolecular interactions .

Environmental and Catalytic Impact

- [P₆₆₆₁₄][DEHP] causes minimal three-way catalyst (TWC) poisoning compared to ZDDP, making it a candidate for low-emission engine oils .

- Bis(2-ethylhexyl) phosphate (DEHP) is classified as a corrosive health hazard, requiring careful handling .

Key Research Findings and Conflicts

Synergistic Effects : [P₆₆₆₁₄][DEHP] synergizes with ZDDP to enhance load-carrying capacity, but standalone performance exceeds ZDDP in wear reduction .

Conflicting Wear Data : Phosphonium carboxylates increase wear despite structural similarity to phosphate ILs, highlighting the anion’s critical role in tribofilm formation .

Pressure Sensitivity : [P₆₆₆₁₄][DEHP]’s friction coefficient decreases under high pressure due to structural ordering, a behavior absent in smaller anions like [NTf₂]⁻ .

Biological Activity

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate, often referred to as [P6,6,6,14][DEHP], is a phosphonium-based ionic liquid (IL) that has garnered attention for its unique biological activities and applications. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound is characterized by its negligible vapor pressure, high thermal stability, and wide electrochemical window. It is synthesized through the reaction of trihexyltetradecylphosphonium chloride with bis(2-ethylhexyl)phosphinic acid in the presence of a base. The compound's structure allows it to form well-ordered layers of polar groups separated by apolar tails, which contributes to its lubricious properties under pressure .

The biological activity of [P6,6,6,14][DEHP] is primarily attributed to its ability to form structured interfacial layers. This structural organization enables the compound to act effectively in lubrication and as a medium for biological reactions. The mechanism involves:

- Layer Formation : The ionic liquid forms a solid-like interfacial layer under pressure, which enhances lubrication and reduces friction .

- Pressure-Induced Changes : Under varying pressure conditions, the structural morphology of [P6,6,6,14][DEHP] changes significantly, leading to enhanced lubricity and potential applications in tribological systems .

Lubrication in Biological Systems

Research indicates that [P6,6,6,14][DEHP] can be utilized as a lubricant additive due to its excellent anti-wear properties. Studies have shown a reduction in friction when this ionic liquid is used in mechanical systems compared to traditional lubricants . This property can be particularly beneficial in medical devices that require smooth operation without wear.

Compatibility with Biological Materials

The compatibility of [P6,6,6,14][DEHP] with biological materials has been explored in several studies. Its biocompatibility makes it suitable for use in developing bio-compatible materials for medical applications. The ionic liquid's unique properties allow it to interact favorably with various biological substrates without causing adverse effects .

Case Study 1: Structural Morphology Under Pressure

A study conducted using atomic force microscopy (AFM) evaluated the structural changes of [P6,6,6,14][DEHP] under applied pressures up to 5.5 GPa. The results indicated that the ionic liquid undergoes significant morphological transitions that enhance its lubricious properties . This study provides insights into how pressure affects the performance of ionic liquids in lubrication applications.

| Parameter | Value |

|---|---|

| Maximum Pressure | 5.5 GPa |

| Friction Reduction | Significant |

| Structural Change | Enhanced lubricity |

Case Study 2: Application as a Lubricant Additive

In another study assessing the performance of [P6,6,6,14][DEHP] as a lubricant additive at a 1.0 wt% concentration in base oil under various temperatures, significant improvements in anti-wear properties were observed compared to conventional additives .

| Temperature (°C) | Wear Rate Reduction (%) |

|---|---|

| Room Temperature | 30% |

| Elevated Temp | 45% |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and morphological properties of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate in tribological research?

- Methodological Answer :

- X-ray diffraction (XRD) : Used to analyze crystallinity and phase structure. Peaks at specific angles (e.g., 36.99°, 42.94°) confirm cubic polycrystalline phases .

- Scanning electron microscopy (SEM) : Reveals spherical morphology, uniform size distribution, and agglomeration tendencies of nanoparticles in lubricant formulations .

- Atomic force microscopy (AFM) : Evaluates in situ structural changes under controlled pressure, linking morphology to frictional behavior .

Q. How can researchers ensure the purity and stability of this compound during synthesis and storage?

- Methodological Answer :

- Purity verification : Use HPLC or NMR to confirm purity (>98.0%) and detect impurities .

- Storage protocols : Store in inert, moisture-free environments (e.g., argon atmosphere) to prevent hydrolysis or oxidation. Avoid exposure to strong bases or oxidizers, which may degrade the compound .

Q. What are the key considerations for designing tribological experiments using this ionic liquid as a lubricant additive?

- Methodological Answer :

- Nanoparticle integration : Incorporate MgO nanoparticles (characterized via SEM/XRD) to study synergistic effects on wear reduction .

- Control parameters : Maintain consistent temperature, pressure, and shear rate during tribological testing. Use AFM to correlate structural transitions (e.g., pressure-induced amorphization) with friction coefficients .

Advanced Research Questions

Q. How can in situ AFM and molecular dynamics (MD) simulations resolve discrepancies between predicted and observed pressure-induced structural transitions?

- Methodological Answer :

- AFM validation : Perform in situ AFM under hydrostatic pressure to experimentally confirm MD-predicted transitions (e.g., lattice distortion or amorphization) .

- Parameter refinement : Adjust simulation force fields using AFM-derived data (e.g., adhesion forces, layer thickness) to improve predictive accuracy .

Q. What experimental designs optimize the compound’s performance in high-pressure lubrication systems?

- Methodological Answer :

- Pressure-gradient testing : Use AFM to map structural morphology (e.g., layered vs. disordered phases) under incremental pressure increases (0–5 GPa) .

- Tribological correlation : Measure friction coefficients at each pressure stage to identify optimal structural states for minimal wear .

Q. How can researchers analyze environmental degradation pathways of this compound and its metabolites?

- Methodological Answer :

- Metabolite detection : Employ LC-MS to identify degradation products like bis(2-ethylhexyl) phosphate (BEHP), a known metabolite in environmental matrices .

- Biodegradation assays : Use OECD 301B guidelines to assess aerobic degradation rates in simulated ecosystems .

Q. What strategies mitigate experimental artifacts when studying the compound’s interaction with metallic surfaces?

- Methodological Answer :

- Surface pretreatment : Clean substrates (e.g., steel, aluminum) via ultrasonic washing and argon plasma treatment to remove organic contaminants .

- Control experiments : Compare tribological results with/without the ionic liquid to isolate its contribution from surface oxidation effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s crystallinity in nanoparticle-enhanced lubricants?

- Resolution Strategy :

- Cross-validation : Combine XRD (for bulk crystallinity) with AFM (for localized nanoscale structure) to reconcile discrepancies between "highly crystalline" and "amorphous" observations .

- Synthesis variables : Control nanoparticle synthesis conditions (e.g., calcination temperature) to standardize crystallinity across studies .

Q. Why do MD simulations and experimental AFM data diverge in predicting pressure-induced structural behavior?

- Resolution Strategy :

- Boundary conditions : Ensure simulations account for surface interactions (e.g., substrate adhesion) omitted in idealized MD models .

- Experimental calibration : Use AFM-derived force-distance curves to refine simulation parameters (e.g., van der Waals interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.